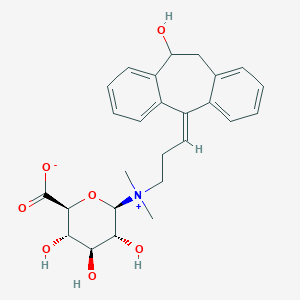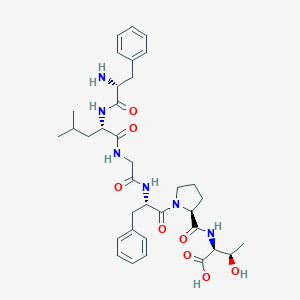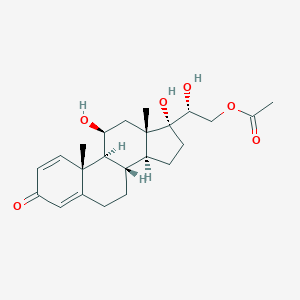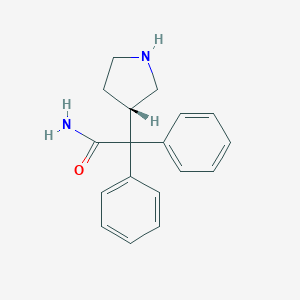![molecular formula C11H16N2O3 B149366 2-[3-(4-Nitrophenyl)propylamino]ethanol CAS No. 130634-09-2](/img/structure/B149366.png)
2-[3-(4-Nitrophenyl)propylamino]ethanol
Descripción general
Descripción
2-[3-(4-Nitrophenyl)propylamino]ethanol is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It’s mentioned that this compound has antiarrhythmic potential , suggesting that it may interact with ion channels or other targets involved in cardiac electrical activity.
Mode of Action
Given its antiarrhythmic potential , it might work by modulating the activity of ion channels in the heart, thereby stabilizing the heart rhythm
Biochemical Pathways
Based on its potential antiarrhythmic effects , it could be inferred that it may influence pathways related to cardiac electrical activity, such as those involving sodium, potassium, or calcium channels. More research is required to elucidate these details.
Result of Action
It’s mentioned that this compound has been shown to effectively inhibit sodium borohydride-induced arrhythmias in guinea pigs . This suggests that it may have a stabilizing effect on heart rhythm.
Análisis Bioquímico
Biochemical Properties
2-[3-(4-Nitrophenyl)propylamino]ethanol has been shown to be an effective antiarrhythmic agent . It inhibits sodium borohydride-induced arrhythmias in guinea pigs . The compound also blocks the effects of propylamine on the heart, which is thought to be due to its ability to form a condensation product with diborane, which is then hydrolyzed by water .
Cellular Effects
The cellular effects of this compound are primarily related to its antiarrhythmic properties . By inhibiting sodium borohydride-induced arrhythmias, it can influence cell function, particularly in cardiac cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with sodium borohydride and propylamine . It forms a condensation product with diborane, which is then hydrolyzed by water . This process blocks the effects of propylamine on the heart, thereby exerting its antiarrhythmic effects .
Propiedades
IUPAC Name |
2-[3-(4-nitrophenyl)propylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c14-9-8-12-7-1-2-10-3-5-11(6-4-10)13(15)16/h3-6,12,14H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJQCMUPYAXGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCNCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439625 | |
| Record name | 2-{[3-(4-Nitrophenyl)propyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130634-09-2 | |
| Record name | 2-{[3-(4-Nitrophenyl)propyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














